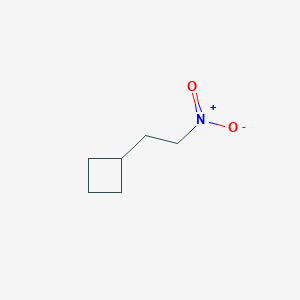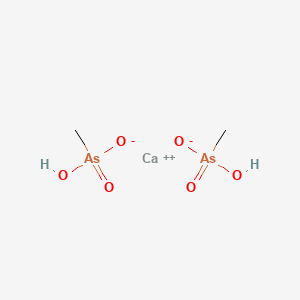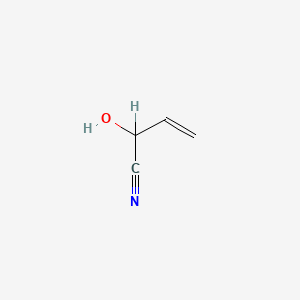
n-(2-Hydroxyethyl)-2-methylpropanamide
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-2-methylpropanamide, also known as HEIDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HEIDA is a white crystalline solid with a molecular weight of 145.19 g/mol and a melting point of 85-87°C.
Applications De Recherche Scientifique
Biological Activity of Derivatives
2-methylpropanamide and benzamide derivatives of carboxyterfenadine have been synthesized and evaluated for antihistaminic and anticholinergic activity using isolated guinea pig ileum tissues. This study emphasizes the potential biological activities of these derivatives, suggesting their use in scientific research related to antihistaminic and anticholinergic properties (Arayne et al., 2017).
Characterization and Application in Oxidative Studies
The stable product N-(1-cyano-1-methylethyl)-2-methylpropanamide formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN) has been characterized. This product can serve as a marker to confirm AIBN functionality and monitor the kinetic formation of free radical species in radical-mediated degradation studies of pharmaceutical compounds, highlighting its application in analytical chemistry and pharmaceutical stability studies (Wells-Knecht & Dunn, 2019).
Polymerization and Material Science
Poly(2-acrylamido-2-methylpropane sulfonic acid) is utilized in various industrial applications. The use of reversible addition fragmentation chain transfer (RAFT) polymerization to prepare well-defined homopolymers and block copolymers of this acid and either N-hydroxyethyl acrylamide or 4-acryloylmorpholine as a comonomer has been described. This demonstrates the compound's relevance in the field of polymer chemistry and material science, particularly in creating multiblock core cross-linked star copolymers (Bray et al., 2017).
Spectroscopic Analysis and Electronic Properties
A structure analogous to paracetamol, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, has been investigated through experimental and quantum chemical means to understand its electronic properties and vibrational mode couplings. This research contributes to the understanding of spectroscopic properties and electronic behavior of related compounds, useful in the fields of molecular spectroscopy and quantum chemistry (Viana et al., 2017).
Plasticizers for Thermoplastic Starch
N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide have been used as new plasticizers for corn starch to prepare thermoplastic starch. This research indicates the potential of these compounds in improving material properties of starch-based bioplastics, a significant area in material science and sustainable packaging solutions (Dai et al., 2010).
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)6(9)7-3-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNTZFRNCHEDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278374 | |
| Record name | n-(2-hydroxyethyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Hydroxyethyl)-2-methylpropanamide | |
CAS RN |
6282-73-1 | |
| Record name | NSC7088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2-hydroxyethyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Bis(decyloxy)methoxy]decane](/img/structure/B1614446.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1614452.png)
![4-Methyl-2-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B1614453.png)





